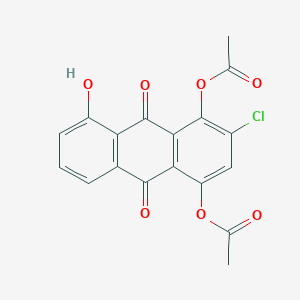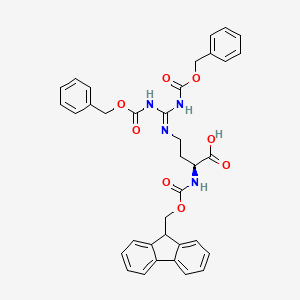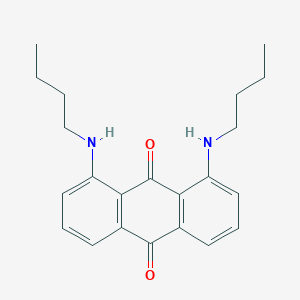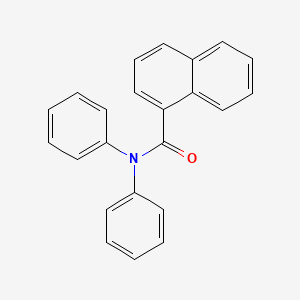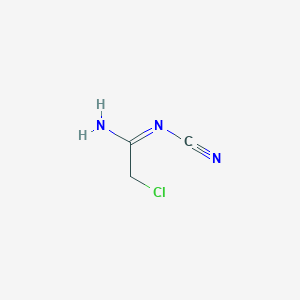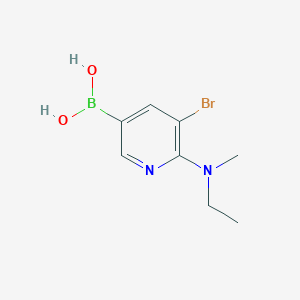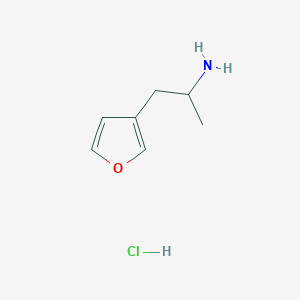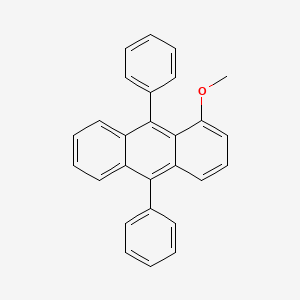
1-Methoxy-9,10-diphenylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-9,10-diphenylanthracene is an organic compound belonging to the class of anthracene derivatives. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications. The compound consists of an anthracene core with methoxy and phenyl substituents at the 1, 9, and 10 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-9,10-diphenylanthracene can be synthesized through a multi-step process involving the following key steps:
Bromination: The starting material, 9,10-dibromoanthracene, is brominated to introduce bromine atoms at the 9 and 10 positions.
Suzuki Coupling: The brominated intermediate undergoes a Suzuki coupling reaction with phenylboronic acid in the presence of a palladium catalyst (Pd(PPh3)4) to form 9,10-diphenylanthracene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
1-Methoxy-9,10-diphenylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form anthraquinone derivatives.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at the phenyl rings or the anthracene core. Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Anthraquinone derivatives
Reduction: Dihydro derivatives
Substitution: Various substituted anthracene derivatives
Scientific Research Applications
1-Methoxy-9,10-diphenylanthracene has several scientific research applications, including:
Organic Light-Emitting Diodes (OLEDs): The compound is used as a blue light-emitting material in OLED devices due to its excellent photophysical properties.
Photon Upconversion: It serves as an annihilator in triplet-triplet annihilation photon upconversion systems, enhancing the efficiency of light-harvesting devices.
Fluorescent Probes: The compound is employed as a fluorescent probe in biological imaging and sensing applications.
Organic Semiconductors: It is used in the fabrication of organic field-effect transistors (OFETs) and other organic electronic devices.
Mechanism of Action
The mechanism of action of 1-Methoxy-9,10-diphenylanthracene involves its interaction with light and other molecules. The compound absorbs light energy and undergoes electronic transitions, leading to fluorescence or phosphorescence. In photon upconversion systems, it participates in triplet-triplet annihilation processes, where two triplet excitons combine to form a higher-energy singlet state, resulting in the emission of higher-energy photons.
Comparison with Similar Compounds
1-Methoxy-9,10-diphenylanthracene can be compared with other similar compounds, such as:
9,10-Diphenylanthracene: Both compounds have similar photophysical properties, but the presence of a methoxy group in this compound enhances its solubility and alters its electronic properties.
9,10-Dimethylanthracene: This compound has methyl groups instead of phenyl groups, resulting in different photophysical and chemical properties.
Anthracene: The parent compound without any substituents, used as a reference for studying the effects of different substituents on the anthracene core.
Properties
CAS No. |
13076-30-7 |
|---|---|
Molecular Formula |
C27H20O |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-methoxy-9,10-diphenylanthracene |
InChI |
InChI=1S/C27H20O/c1-28-24-18-10-17-23-25(19-11-4-2-5-12-19)21-15-8-9-16-22(21)26(27(23)24)20-13-6-3-7-14-20/h2-18H,1H3 |
InChI Key |
OLMWJTRSCTXXMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(C3=CC=CC=C3C(=C21)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



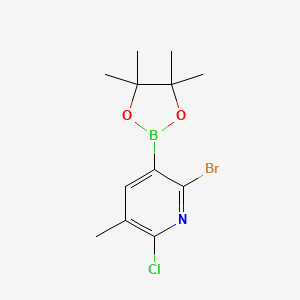

![2'-Chloro-3',6'-dihydroxy-5'-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140013.png)
